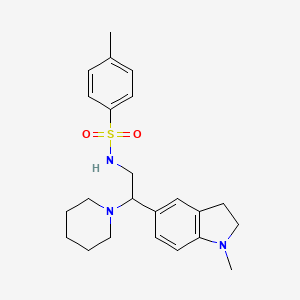

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including a piperidine ring and an indoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the Indoline Moiety: Starting with an appropriate indole derivative, methylation is carried out using methyl iodide in the presence of a base such as potassium carbonate.

Piperidine Introduction: The indoline derivative is then reacted with a piperidine derivative under reductive amination conditions, often using sodium triacetoxyborohydride as the reducing agent.

Benzenesulfonamide Formation: The final step involves the sulfonylation of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogenated groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Aplicaciones Científicas De Investigación

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-methyl-N-(2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide: Lacks the piperidine ring.

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide core.

Uniqueness

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the piperidine ring and the indoline moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Actividad Biológica

4-Methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide, often referred to as PMSA, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on tumor cells, and relevant case studies.

Chemical Structure and Properties

The molecular formula of PMSA is C25H29N4O3S, with a molecular weight of approximately 490.5 g/mol. The compound features a sulfonamide group attached to a piperidine and an indoline moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₃S |

| Molecular Weight | 490.5 g/mol |

| CAS Number | 922083-50-9 |

Recent studies have elucidated the mechanisms through which PMSA exerts its biological effects, particularly in cancer cells. The primary mechanism identified involves the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides.

Key Findings:

- Inhibition of Tumor Cell Proliferation : PMSA has been shown to significantly inhibit the proliferation of various tumor cell lines. In vitro assays indicated a reduction in cell viability and colony formation capabilities when treated with PMSA .

- Induction of Ferroptosis : The compound triggers ferroptosis by increasing reactive oxygen species (ROS) levels and malondialdehyde (MDA) accumulation in tumor cells. This oxidative stress is linked to the downregulation of key proteins involved in cellular defense against oxidative damage, such as SLC7A11/XCT, NRF2, and GPX4 .

- Molecular Docking Studies : Molecular docking analyses suggest that PMSA binds to NRF2, inhibiting its transcriptional activity. This interaction is crucial as NRF2 plays a significant role in cellular responses to oxidative stress .

Case Studies

Several studies have explored the biological activity of PMSA in different contexts:

Study 1: Tumor Cell Line Analysis

- Objective : To evaluate the effects of PMSA on various cancer cell lines.

- Methodology : MTT assays were employed to assess cell viability, while scratch assays measured migratory capacity.

- Results : PMSA treatment resulted in a significant decrease in both proliferation and migration of cancer cells, confirming its potential as an anti-cancer agent.

Study 2: Mechanistic Insights into Ferroptosis

- Objective : To investigate the molecular pathways activated by PMSA leading to ferroptosis.

- Methodology : Western blotting was utilized to analyze protein expression levels post-treatment.

- Results : A marked decrease in NRF2 phosphorylation and expression was observed, supporting the hypothesis that PMSA induces ferroptosis via NRF2 inhibition .

Propiedades

IUPAC Name |

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2S/c1-18-6-9-21(10-7-18)29(27,28)24-17-23(26-13-4-3-5-14-26)19-8-11-22-20(16-19)12-15-25(22)2/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPJDYVLUITWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.